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Compound of Interest

Compound Name: 2-Oxa-8-azaspiro[4.5]decane

Cat. No.: B086222

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Oxa-8-
azaspiro[4.5]decane, a valuable spirocyclic scaffold for the development of novel therapeutics.
The following application notes detail a multi-step synthetic route, commencing from
commercially available starting materials and culminating in the target molecule. All quantitative
data is presented in tabular format for clarity, and experimental protocols are described in
detail.

Synthetic Strategy Overview

The synthesis of 2-Oxa-8-azaspiro[4.5]decane is accomplished through a three-stage
process. The initial stage involves the synthesis of the key intermediate, 1,1-dimethylethyl 4-
hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate. This is followed by an intramolecular
cyclization to form the spirocyclic core. The final stage is the deprotection of the amine to yield
the desired product.

Grignard Reaction [ 1
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Caption: Overall synthetic workflow for 2-Oxa-8-azaspiro[4.5]decane.
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Stage 1: Synthesis of 1,1-dimethylethyl 4-hydroxy-4-
(3-hydroxypropyl)piperidine-1-carboxylate

The first stage focuses on the preparation of the diol precursor required for the subsequent
cyclization. This is achieved via a Grignard reaction between N-Boc-4-piperidone and a
suitable 3-hydroxypropyl Grignard reagent.

Protocol 1: Grighard Reaction

Objective: To synthesize 1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-
carboxylate.

Materials:
e N-Boc-4-piperidone

o 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide (or a similar protected 3-
hydroxypropyl Grignard reagent)

e Anhydrous tetrahydrofuran (THF)
o Saturated aqueous ammonium chloride (NH4ClI) solution
o Ethyl acetate (EtOAC)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Tetrabutylammonium fluoride (TBAF) in THF

Procedure:

e A solution of N-Boc-4-piperidone in anhydrous THF is cooled to O °C under an inert
atmosphere (e.g., nitrogen or argon).

e A solution of 3-(tert-Butyldimethylsilyloxy)propylmagnesium bromide in THF is added
dropwise to the cooled solution of N-Boc-4-piperidone.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is
complete (monitored by TLC or LC-MS).

The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous MgSOa4, filtered,
and concentrated under reduced pressure.

The resulting crude product (the silyl-protected diol) is dissolved in THF.

A solution of TBAF in THF is added, and the mixture is stirred at room temperature until the
deprotection is complete (monitored by TLC).

The solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography on silica gel to afford 1,1-dimethylethyl 4-hydroxy-4-(3-
hydroxypropyl)piperidine-1-carboxylate.

Stage 2: Intramolecular Cyclization to form the
Spirocyclic Core

The second stage involves the formation of the 2-oxa-8-azaspiro[4.5]decane ring system via

an intramolecular Mitsunobu reaction.

Protocol 2: Intramolecular Mitsunobu Reaction

Objective: To synthesize 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate.

Materials:

1,1-dimethylethyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate
Triphenylphosphine (PPhs)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

Anhydrous tetrahydrofuran (THF)
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Procedure:

e To a stirred, cooled (0 °C) solution of 1,1-dimethylethyl 4-hydroxy-4-(3-
hydroxypropyl)piperidine-1-carboxylate and triphenylphosphine in anhydrous THF, a solution
of DEAD (or DIAD) in THF is added dropwise.

e The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 24 hours.

e The solvent is evaporated under reduced pressure.

e The residue is purified by flash column chromatography on silica gel, eluting with a suitable
solvent system (e.g., isohexane/EtOAc) to yield 1,1-dimethylethyl 2-oxa-8-
azaspiro[4.5]decane-8-carboxylate.

Stage 3: Deprotection to Yield 2-Oxa-8-
azaspiro[4.5]decane

The final stage is the removal of the Boc protecting group to yield the free secondary amine.

Protocol 3: N-Boc Deprotection

Objective: To synthesize 2-Oxa-8-azaspiro[4.5]decane.

Materials:

1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Methanolic hydrogen chloride (3M) or Trifluoroacetic acid (TFA)

Methanol or Dichloromethane (DCM)

lon exchange resin (e.g., Amberlyst 26) or saturated aqueous sodium bicarbonate (NaHCOs)
solution

Procedure using Methanolic HCI:
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» Methanolic hydrogen chloride is added to a stirred, cooled (0 °C) solution of 1,1-
dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate in methanol.[1]

e The mixture is stirred at room temperature for 24 hours.[1]
e The solvent is evaporated under reduced pressure.[1]

e The residue is dissolved in methanol and passed through an ion exchange resin, eluting with
methanol.[1]

e The solvent is evaporated under reduced pressure, and the residue is dissolved in
dichloromethane, dried (e.g., over Na=S0a4), and the solvent is evaporated to give 2-Oxa-8-
azaspiro[4.5]decane.[1]

Alternative Procedure using TFA:

» Trifluoroacetic acid is added to a solution of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-
8-carboxylate in dichloromethane.

e The reaction mixture is stirred at room temperature until the deprotection is complete
(monitored by TLC or LC-MS).

e The solvent and excess TFA are removed under reduced pressure.

o The residue is dissolved in dichloromethane and washed with saturated aqueous NaHCOs
solution.

e The organic layer is dried over anhydrous MgSOu4, filtered, and concentrated to yield 2-Oxa-
8-azaspiro[4.5]decane.

Quantitative Data Summary
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Experimental Workflow Diagram
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Stage 1: Grignard Reaction Stage 2: Intramolecular Cyclization Stage 3: Deprotection
1. Dissolve N-Boc-4-piperidone in THF 1. Dissolve diol and PPh3 in THF 1. Dissolve Boc-protected spirocycle
and cool to 0 °C and cool to 0 °C in MeOH and cool to 0 °C
Y Y Y
(2. Add Grignard reagent dropwise) (2. Add DEAD/DIAD dropwise) (2. Add methanolic HCI)
Y Y Y
(3. Warm to RT and stia 3. Stirat 0 °C then RT 3. Stir at RT
Y Y Y
(4. Quench with ag. NH4CD 4. Evaporate solvent 4. Evaporate solvent
Y Y Y
5. Extract with EtOAc (5. Purify by column chromatography) (5. Purify via ion exchange resin)
Y
(6. Dry and concentrate)
Y
(7. Deprotect with TBAF)
Y
(8. Purify by column chromatography)
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Caption: Step-by-step experimental workflow for the synthesis of 2-Oxa-8-
azaspiro[4.5]decane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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